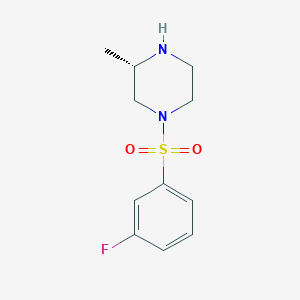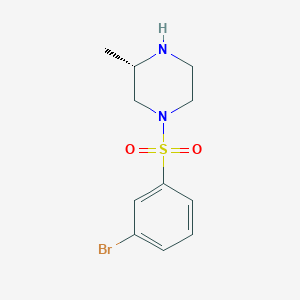
3-(Oxetan-3-yloxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Oxetan-3-yloxy)azetidine is a heterocyclic compound that features both an oxetane and an azetidine ring. These four-membered rings are known for their unique chemical properties and reactivity, making them valuable in various fields of research and industry. The oxetane ring is characterized by its high ring strain, which makes it reactive towards ring-opening reactions, while the azetidine ring is known for its stability and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-3-yloxy)azetidine typically involves the formation of the oxetane and azetidine rings separately, followed by their coupling. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates. This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the formation of the oxetane ring through intramolecular cyclization .
Industrial Production Methods: the synthesis likely involves scalable reactions such as the aza-Michael addition and subsequent purification steps to ensure high yield and purity .
化学反応の分析
Types of Reactions: 3-(Oxetan-3-yloxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The azetidine ring can be reduced under specific conditions to form different derivatives.
Substitution: Both rings can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to ring-opened products, while reduction of the azetidine ring can yield various amine derivatives .
科学的研究の応用
3-(Oxetan-3-yloxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique ring structures make it valuable for studying ring strain and reactivity.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: It can be used in the synthesis of polymers and other materials with unique properties.
作用機序
The mechanism of action of 3-(Oxetan-3-yloxy)azetidine involves its interaction with various molecular targets. The oxetane ring’s high ring strain makes it reactive towards nucleophiles, leading to ring-opening reactions. The azetidine ring’s stability allows it to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. These interactions can modulate biological pathways and lead to therapeutic effects .
類似化合物との比較
Oxetane: Similar in structure but lacks the azetidine ring. It is known for its high ring strain and reactivity.
Azetidine: Similar in structure but lacks the oxetane ring. It is known for its stability and biological activity.
3-(4-Methoxyphenyl)-oxetan-3-ol: An oxetane derivative with different substituents, used in similar applications.
Uniqueness: 3-(Oxetan-3-yloxy)azetidine is unique due to the presence of both oxetane and azetidine rings, combining the reactivity of oxetane with the stability and biological activity of azetidine. This dual functionality makes it a versatile compound for various applications .
特性
IUPAC Name |
3-(oxetan-3-yloxy)azetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2-7-1)9-6-3-8-4-6/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZRAMBGNULHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2COC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-{[(tert-butoxy)carbonyl]amino}-3-(2-fluorophenyl)-2-methylpropanoicacid](/img/structure/B7977262.png)







